molecular formula C8H6N2O B185804 4-Pyridin-4-yl-1,2-oxazole CAS No. 197251-70-0

4-Pyridin-4-yl-1,2-oxazole

Cat. No. B185804
M. Wt: 146.15 g/mol
InChI Key: ODACNUQYASNCRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyridin-4-yl-1,2-oxazole (PO) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. PO is a nitrogen-containing five-membered ring structure that contains both a pyridine and oxazole moiety. The compound has been synthesized using various methods and has shown promising results in scientific research applications.

Mechanism Of Action

The exact mechanism of action of 4-Pyridin-4-yl-1,2-oxazole is not fully understood. However, it is believed that the compound exerts its effects by inhibiting various enzymes and signaling pathways that are involved in inflammation and cancer cell growth. 4-Pyridin-4-yl-1,2-oxazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

4-Pyridin-4-yl-1,2-oxazole has been shown to have both biochemical and physiological effects. The compound has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, 4-Pyridin-4-yl-1,2-oxazole has been shown to inhibit the activity of various enzymes involved in cancer cell growth, such as matrix metalloproteinases and cyclooxygenase-2. Physiologically, 4-Pyridin-4-yl-1,2-oxazole has been found to reduce the growth of tumors in animal models and to improve cognitive function in Alzheimer's disease models.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Pyridin-4-yl-1,2-oxazole in lab experiments is its versatility. The compound can be easily synthesized using various methods and can be modified to produce derivatives with different properties. Another advantage is its low toxicity, which makes it suitable for in vivo studies. However, one limitation is the lack of information on the compound's pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dosage and administration route for 4-Pyridin-4-yl-1,2-oxazole.

Future Directions

There are several future directions for research on 4-Pyridin-4-yl-1,2-oxazole. One area of interest is the development of 4-Pyridin-4-yl-1,2-oxazole derivatives with improved pharmacological properties. Another area is the investigation of the compound's effects on other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, more studies are needed to determine the optimal dosage and administration route for 4-Pyridin-4-yl-1,2-oxazole in both in vitro and in vivo experiments. Finally, the potential use of 4-Pyridin-4-yl-1,2-oxazole as a therapeutic agent in clinical trials should be explored.

Synthesis Methods

4-Pyridin-4-yl-1,2-oxazole can be synthesized using a variety of methods, including the reaction of 2-aminopyridine with ethyl oxalate in the presence of a catalyst, or the reaction of 2-chloropyridine with ethyl oxalate in the presence of a base. Another method involves the reaction of 2-aminopyridine with diethyl carbonate in the presence of a catalyst and a base. These methods have been optimized for high yield and purity of the final product.

Scientific Research Applications

4-Pyridin-4-yl-1,2-oxazole has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and antimicrobial properties. In addition, 4-Pyridin-4-yl-1,2-oxazole has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease.

properties

CAS RN

197251-70-0

Product Name

4-Pyridin-4-yl-1,2-oxazole

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

4-pyridin-4-yl-1,2-oxazole

InChI

InChI=1S/C8H6N2O/c1-3-9-4-2-7(1)8-5-10-11-6-8/h1-6H

InChI Key

ODACNUQYASNCRB-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C2=CON=C2

Canonical SMILES

C1=CN=CC=C1C2=CON=C2

synonyms

Pyridine, 4-(4-isoxazolyl)- (9CI)

Origin of Product

United States

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